molecular formula C21H25N7O B560415 VPS34 inhibitor 1 CAS No. 1383716-46-8

VPS34 inhibitor 1

Katalognummer B560415
CAS-Nummer: 1383716-46-8
Molekulargewicht: 391.479
InChI-Schlüssel: XJTIGGCBXFIZJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VPS34 inhibitor 1, also known as Compound 19 or PIK-III analogue, is a potent and selective inhibitor of VPS34 . It inhibits the phosphorylation of phosphatidylinositol (PtdIns) by recombinant insect cell expressed Vps34-Vps15 complex with an IC50 of 25 nM . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .


Chemical Reactions Analysis

VPS34 inhibitor 1 inhibits the phosphorylation of PtdIns by recombinant insect cell expressed Vps34-Vps15 complex . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Cancer Immunotherapy .

Summary of the Application

VPS34 inhibitor 1 (Vps34i) has been found to reprogram cold tumors into hot inflamed tumors, thereby improving the efficacy of anti-PD-L1/PD-1 blockade . This makes CRC tumors more susceptible to ICI-based immunotherapies .

Methods of Application

The impact of targeting Vps34 was evaluated both genetically and pharmacologically on tumor growth and tumor weight in different cancer models . Genetic targeting of Vps34 was achieved by stable transfection of B16-F10 and CT26 cells with a vector encoding Vps34 short hairpin RNA (shVps34) . Pharmacological inhibition of Vps34 kinase activity was assessed using two diverse and selective Vps34 kinase inhibitors (Vps34i): SB02024 and SAR405 .

Results or Outcomes

The results showed that both genetic and pharmacological targeting of Vps34 significantly decreased tumor growth and tumor weight and improved mice survival . The inhibition of tumor growth, the decrease in tumor weight, and the improvement of mice survival resulting from SB02024 or SAR405 treatment could be broadly applied to multiple tumor models, including melanoma and CRC .

Application in Acute Myeloid Leukemia (AML) Treatment

Specific Scientific Field

This application is in the field of Acute Myeloid Leukemia (AML) Treatment .

Summary of the Application

VPS34 inhibitor 1 (VPS34-IN1) has been found to induce apoptosis in AML cells but not in normal CD34+ hematopoietic cells . This inhibitor also has pleiotropic effects against various cellular functions related to class III PI3K in AML cells that may explain their survival impairment .

Methods of Application

The antileukemic activity of VPS34-IN1 was assessed by monitoring SGK3 phosphorylation and activity . Complete and acute inhibition of VPS34 was required for the antileukemic activity of VPS34-IN1 .

Results or Outcomes

VPS34-IN1 was found to impair vesicular trafficking and mTORC1 signaling . It was also found to specifically inhibit STAT5 phosphorylation downstream of FLT3-ITD signaling in AML .

Application in Vesicular Trafficking

Specific Scientific Field

This application is in the field of Vesicular Trafficking .

Summary of the Application

VPS34-IN1 has been found to impair vesicular trafficking . This is significant because vesicular trafficking is a fundamental process in cells that ensures the delivery of proteins and lipids to their correct destinations .

Methods of Application

The impact of VPS34-IN1 on vesicular trafficking was assessed by monitoring the dispersal of a specific PtdIns (3) P-binding probe from endosome membranes .

Results or Outcomes

Administration of VPS34-IN1 to cells induces a rapid dose-dependent dispersal of a specific PtdIns (3) P-binding probe from endosome membranes, within 1 min .

Application in Monitoring SGK3 Phosphorylation and Activity

Specific Scientific Field

This application is in the field of Cell Signaling .

Summary of the Application

VPS34-IN1 can be used as a probe to monitor SGK3 phosphorylation and activity . This is important because SGK3 is a protein kinase that interacts specifically with PtdIns (3) P via its N-terminal PX domain .

Methods of Application

The impact of VPS34-IN1 on SGK3 phosphorylation and activity was assessed by monitoring SGK3 phosphorylation .

Results or Outcomes

VPS34-IN1 induced a rapid 50–60% loss of SGK3 phosphorylation within 1 min . VPS34-IN1 did not inhibit activity of the SGK2 isoform that does not possess a PtdIns (3) P-binding PX domain .

Application in Monitoring SGK3 Phosphorylation and Activity

Specific Scientific Field

This application is in the field of Cell Signaling .

Summary of the Application

VPS34-IN1 can be used as a probe to monitor SGK3 phosphorylation and activity . This is important because SGK3 is a protein kinase that interacts specifically with PtdIns (3) P via its N-terminal PX domain .

Methods of Application

The impact of VPS34-IN1 on SGK3 phosphorylation and activity was assessed by monitoring SGK3 phosphorylation .

Results or Outcomes

VPS34-IN1 induced a rapid 50–60% loss of SGK3 phosphorylation within 1 min . VPS34-IN1 did not inhibit activity of the SGK2 isoform that does not possess a PtdIns (3) P-binding PX domain .

Application in PI3Kδ Inhibition

Specific Scientific Field

This application is in the field of Cell Signaling .

Summary of the Application

Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor .

Methods of Application

The impact of VPS34-IN1 on PI3Kδ inhibition was assessed by monitoring PI3Kδ activity .

Results or Outcomes

Specifically, PI3Kα in NIH-3T3 cells with PDGF-BB stimulation; PI3Kβ in NIH-3T3 cells with LPA stimulation; PI3Kγ in RAW264.7 cells with C5a stimulation; PI3Kδ in Raji cells with anti-IgM stimulation .

Safety And Hazards

VPS34 inhibitor 1 may cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s also suspected of causing genetic defects and damaging fertility or the unborn child .

Eigenschaften

IUPAC Name

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIGGCBXFIZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VPS34 inhibitor 1

Synthesis routes and methods

Procedure details

To a solution of (Z)-1-cyclopropyl-4-(dimethylamino)-3-(2-(pyridin-4-ylamino)pyrimidin-4-yl)but-3-en-2-one (9) (50 mg, 0.155 mmol) in DMF (1288 μl), 1-(2-hydroxy-2-methylpropyl)guanidine and potassium carbonate (107 mg, 0.773 mmol) were added and the reaction mixture was stirred at 120° C. for 2 hours. The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes] followed by Biotage™ silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product (23.8 mg, 39%).
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1288 μL
Type
solvent
Reaction Step One
Yield
39%

Citations

For This Compound
23
Citations
Y Liu, Q Yang, S Chen, Z Li, L Fu - European Journal of Medicinal …, 2023 - Elsevier
… For example, the VPS34 inhibitor 1 enhanced anti-proliferative activity in renal tumor cell lines when combined with the mTOR inhibitor everolimus [63]. The VPS34-specific inhibitors …
Number of citations: 2 www.sciencedirect.com
MM Rinschen, JL Harder, ME Carter-Timofte… - Science …, 2022 - science.org
The lipid kinase VPS34 orchestrates autophagy, endocytosis, and metabolism and is implicated in cancer and metabolic disease. The proximal tubule in the kidney is a key metabolic …
Number of citations: 3 www.science.org
B Ronan, O Flamand, L Vescovi, C Dureuil, L Durand… - ethosuximideinhibitor.com
Vps34 is a phosphoinositide 3-kinase (PI3K) class III isoform that has attracted major attention over the recent years because of its role in autophagy. Herein we describe the biological …
Number of citations: 0 ethosuximideinhibitor.com
GT Liu, G Kochlamazashvili, D Puchkov… - The EMBO …, 2022 - embopress.org
Neural circuit function requires mechanisms for controlling neurotransmitter release and the activity of neuronal networks, including modulation by synaptic contacts, synaptic plasticity, …
Number of citations: 5 www.embopress.org
ZM Song, L Bouchab, E Hudik, R Le Bars… - Journal of Leucocyte …, 2017 - academic.oup.com
… phagosomal cup and at the early phagosome in cells pretreated with or without VPS34-IN1 (Vps34 Inhibitor 1) (Fig. 1A and B). The addition of VPS34-IN1 significantly … VPS34 inhibitor 1 …
Number of citations: 21 academic.oup.com
C Kischnick - 2018 - archiv.ub.uni-heidelberg.de
Cell polarity describes the asymmetric distribution of proteins, RNA, organelles and lipids. One of the best studied models of polarity are epithelial cells. They form the barriers that …
Number of citations: 3 archiv.ub.uni-heidelberg.de
I Benito-Cuesta, L Ordóñez-Gutiérrez, F Wandosell - Autophagy, 2021 - Taylor & Francis
… For this purpose, PIK3C3/VPS34-inhibitor 1 (IN1), which specifically inhibits the PIK3C3 subunit of class III PtdIns3K complex without affecting other PIK3s [Citation45,Citation46], and …
Number of citations: 30 www.tandfonline.com
B Zhang, R Nandakumar, LS Reinert, J Huang… - Nature …, 2020 - nature.com
STING is essential for control of infections and for tumor immunosurveillance, but it can also drive pathological inflammation. STING resides on the endoplasmic reticulum (ER) and …
Number of citations: 74 www.nature.com
I Benito-Cuesta, L Ordoñez-Gutierrez, F Wandosell - Metabolites, 2021 - mdpi.com
… For this purpose, we used PIK3C3/VPS34-inhibitor 1 (IN1), which specifically inhibits the PIK3C3 subunit of class III PtdIns3K complex without affecting other PIK3s [32,33], and …
Number of citations: 7 www.mdpi.com
N Hodson - 2019 - etheses.bham.ac.uk
The mechanistic target of rapamycin (mTOR), specifically mTOR complex 1 (mTORC1) is believed to be a central regulator of muscle size, however, the upstream mechanisms which …
Number of citations: 3 etheses.bham.ac.uk

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.